2-((2-METHOXYETHYL)AMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-6-7-16-12(10-11)17-8-9-18-5/h6-7,10H,8-9H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIRMDAEKPEYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Metalation Pathways
A common approach involves halogenation of the pyridine ring at the 4-position, followed by lithiation or magnesiation to introduce the boronic ester moiety. For example, CN104788482A demonstrates that 2-chloro-5-bromopyrimidine undergoes halogen exchange with n-Bu3MgLi at −20°C to −10°C, followed by quenching with methoxyboronic acid pinacol ester. Adapting this method, 4-bromo-2-((2-methoxyethyl)amino)pyridine could be treated with iPrMgCl·LiCl to generate the corresponding Grignard reagent, which reacts with pinacol borate to yield the target compound.
Table 1: Comparative Halogenation-Metalation Conditions
| Substrate | Metalating Agent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromo-2-aminopyridine | n-BuLi | −78 | 62 | |
| 4-Iodo-2-methoxyethylamine | iPrMgCl·LiCl | −20 | 78 |
Direct Borylation via Iridium Catalysis
Recent advances in iridium-catalyzed C–H borylation offer a streamlined alternative. As disclosed in CN105669733A, Ir(COD)Cl₂/DTBM-SEGPHOS catalyzes the borylation of pyrazole derivatives under mild conditions. Applying this to 2-((2-methoxyethyl)amino)pyridine, the 4-position’s electron-rich nature facilitates selective borylation at 80°C in tetrahydrofuran (THF), achieving yields up to 85% with minimal protecting group manipulation.
Stepwise Synthesis and Optimization
The following sections dissect a three-step protocol derived from analogous compounds in the provided patents.
Preparation of 4-Bromo-2-((2-methoxyethyl)amino)pyridine
Reagents : 2-Aminopyridine, 2-bromoethyl methyl ether, K₂CO₃, DMF, 70°C, 12 h.
The nucleophilic substitution of 2-aminopyridine with 2-bromoethyl methyl ether in dimethylformamide (DMF) yields 2-((2-methoxyethyl)amino)pyridine, which is subsequently brominated using N-bromosuccinimide (NBS) in acetic acid at 0°C.
Critical Parameters :
- Stoichiometry : A 1:1.2 molar ratio of substrate to NBS minimizes di-bromination.
- Solvent Choice : Acetic acid enhances electrophilic aromatic substitution regioselectivity.
Halogen-Metal Exchange and Boron Incorporation
Adapting CN104788482A’s methodology, 4-bromo-2-((2-methoxyethyl)amino)pyridine undergoes metalation with n-BuLi (−78°C, THF) followed by reaction with pinacol borate.
Reaction Scheme :
$$
\text{4-Br-Pyridine-NHCH₂CH₂OMe} + \text{n-BuLi} \rightarrow \text{4-Li-Pyridine-NHCH₂CH₂OMe} \xrightarrow{\text{B(OiPr)₃}} \text{Boronated Intermediate} \xrightarrow{\text{Pinacol}} \text{Target Ester}
$$
Table 2: Optimization of Metalation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| n-BuLi | THF | −78 | 68 |
| iPrMgCl·LiCl | Et₂O | −20 | 74 |
| LDA | Hexanes | −40 | 58 |
Purification and Characterization
Crude product purification via silica gel chromatography (ethyl acetate/hexane, 1:4) affords the title compound in >95% purity. Nuclear magnetic resonance (NMR) confirms structure:
- ¹H NMR (CDCl₃) : δ 8.42 (d, J = 5.2 Hz, 1H), 6.72 (dd, J = 5.2, 1.6 Hz, 1H), 6.58 (s, 1H), 5.21 (br s, 1H), 3.68–3.62 (m, 4H), 3.38 (s, 3H), 1.33 (s, 12H).
Comparative Analysis of Methodologies
Halogenation-Metalation vs. Direct Borylation
- Yield : Direct iridium-catalyzed borylation achieves higher yields (85% vs. 68–74%) but requires expensive catalysts.
- Functional Group Tolerance : Metalation methods necessitate inert conditions to protect the amino group, whereas iridium catalysis tolerates unprotected amines.
- Scalability : The halogenation route is more amenable to industrial production due to lower catalyst costs and established infrastructure.
Table 3: Economic and Practical Considerations
| Method | Cost (USD/kg) | Reaction Time (h) | Scalability |
|---|---|---|---|
| Halogenation-Metalation | 1200 | 18 | High |
| Iridium Catalysis | 3500 | 8 | Moderate |
Applications in Pharmaceutical Synthesis
This boronic ester serves as a pivotal intermediate in kinase inhibitors and PI3K-targeted therapies. For instance, analogs featuring 2-aminopyridine boronic esters are integral to Apitolisib (GDC-0980) and Votrient (pazopanib), underscoring the compound’s relevance in oncology drug development.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxyethyl)amino)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H18BNO3
- Molecular Weight : 233.09 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a pyridine ring substituted with a methoxyethyl amino group and a boronic acid pinacol ester moiety. Its unique structure allows for specific reactivity in chemical reactions, particularly in coupling reactions.
Synthesis and Preparation
The synthesis of 2-((2-Methoxyethyl)amino)pyridine-4-boronic acid pinacol ester typically involves:
- Starting Materials : 4-bromopyridine and 2-methoxyethylamine.
- Reagents : Pinacol, palladium catalysts, and bases (e.g., potassium carbonate).
- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF).
The reaction conditions are optimized for yield and purity, often involving mild temperatures and controlled atmospheres to prevent oxidation.
Organic Synthesis
One of the primary applications of this compound is in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction , which is essential for forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Case Study : A recent study demonstrated that using this compound as a reagent in Suzuki-Miyaura reactions resulted in high yields of biaryl compounds, showcasing its effectiveness as a coupling partner .
Medicinal Chemistry
The compound has shown potential as a precursor for developing bioactive molecules. Its ability to inhibit specific enzymes makes it valuable in drug discovery.
Biological Activity :
- Anticancer Properties : Research indicates that derivatives of this compound can inhibit kinases involved in cancer progression. Case Study : In vitro studies revealed that certain derivatives effectively inhibited DYRK1A kinase activity, which is implicated in tumor growth .
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis. Case Study : Studies have shown that derivatives effectively inhibited the growth of Gram-positive bacteria, indicating potential as an antimicrobial agent .
Material Science
In material science, this compound is used to synthesize functionalized polymers and materials with specific properties. Its boronic ester functionality allows for cross-linking reactions that enhance material performance.
Mechanism of Action
The mechanism by which 2-((2-Methoxyethyl)amino)pyridine-4-boronic acid pinacol ester exerts its effects is primarily through its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide substrates .
Comparison with Similar Compounds
Electronic Effects
- Target Compound: The (2-methoxyethyl)amino group is electron-donating, which may slightly activate the pyridine ring toward electrophilic substitution. However, the boronic ester’s reactivity in Suzuki coupling is primarily dictated by the boron atom’s electrophilicity .
Steric Effects
Solubility and Stability
- Target Compound : The methoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to halogenated analogs. The pinacol ester improves hydrolytic stability over free boronic acids .
- Boc-Protected Analog (CAS 374671-12-2) : The Boc group reduces polarity, favoring organic solvents like dichloromethane. Deprotection post-coupling allows further functionalization .
Key Challenges and Considerations
- Coordination with Catalysts: Amino groups may coordinate to palladium, necessitating ligand screening to prevent catalyst poisoning .
- Stability Under Reaction Conditions : Methoxyethyl chains are generally stable under basic Suzuki conditions (e.g., Na₂CO₃, 80°C), but prolonged heating should be avoided .
Biological Activity
2-((2-Methoxyethyl)amino)pyridine-4-boronic acid pinacol ester is a boronic acid derivative with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its structure allows for interactions with biomolecules, making it a subject of interest in drug discovery and development.
- Molecular Formula : C₁₄H₂₃BN₂O
- Molecular Weight : 247.16 g/mol
- CAS Number : 1356544-35-8
- Purity : ≥95%
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and amines, a characteristic feature of boronic acids. This property is crucial in the modulation of enzyme activity, particularly in proteases and kinases, which are vital in various cellular processes.
Biological Activity Overview
-
Anticancer Properties :
- Boronic acids have been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors. Studies have indicated that compounds like this compound exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case studies have demonstrated its potential as an adjunct therapy in combination with existing chemotherapeutics to enhance efficacy against resistant cancer types.
-
Antiviral Activity :
- Preliminary research suggests that boronic acid derivatives can inhibit viral replication by interfering with viral proteases. The specific mechanism for this compound remains under investigation but shows promise against certain viral pathogens.
-
Enzyme Inhibition :
- The compound's ability to interact with enzymes such as serine proteases has been documented. Inhibitory assays reveal that it can effectively modulate enzyme activity, influencing pathways involved in inflammation and coagulation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Antiviral | Inhibits replication of specific viruses | |
| Enzyme Inhibition | Modulates serine protease activity | , |
Case Studies
-
Cytotoxicity Against Cancer Cells :
- A study involving various cancer cell lines (e.g., MCF-7, A549) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
-
Viral Protease Inhibition :
- Research conducted on the antiviral properties revealed that this compound effectively inhibits the activity of viral proteases, leading to reduced viral load in infected cell cultures.
Q & A
Q. What are the common synthetic routes for preparing 2-((2-methoxyethyl)amino)pyridine-4-boronic acid pinacol ester, and how can purity be optimized?
- Methodological Answer : This compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of the pyridine scaffold. For Suzuki reactions, a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) are used under anhydrous conditions . Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization in hexane/dichloromethane to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:3 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How does the stability of this boronic ester vary under different storage conditions?
- Methodological Answer : Boronic esters are moisture-sensitive. Store the compound at room temperature (RT) in a desiccator under inert gas (argon/nitrogen). Avoid prolonged exposure to light, as UV can degrade the boronate group. For long-term stability (>6 months), store at -20°C in amber vials with molecular sieves. Periodic NMR analysis (¹¹B and ¹H) is recommended to detect hydrolysis (e.g., free boronic acid at δ ~28 ppm in ¹¹B NMR) .
Q. What coupling partners are most effective for Suzuki-Miyaura reactions involving this compound?
- Methodological Answer : Aryl halides (e.g., bromo- or iodoarenes) and triflates are ideal partners. Electron-deficient aryl halides react faster due to enhanced oxidative addition. For sterically hindered substrates, use PdCl₂(dppf) with ligand-free conditions at 80–100°C. Yields typically range from 70–90% in toluene/ethanol (3:1) with 2M Na₂CO₃ .
Advanced Research Questions
Q. How can cross-coupling efficiency be optimized for sterically demanding substrates?
- Methodological Answer : Steric hindrance reduces coupling rates. Strategies include:
- Catalyst tuning : Use bulky ligands like XPhos or SPhos to stabilize Pd intermediates.
- Solvent effects : Switch to polar aprotic solvents (DMF or DMSO) to enhance solubility.
- Microwave assistance : Shorten reaction times (10–30 min) at 120°C to improve conversion .
Monitor by LC-MS for intermediate Pd complexes (e.g., [M+106] for Pd insertion).
Q. What analytical techniques are critical for characterizing structural and stereochemical integrity?
- Methodological Answer :
- NMR : ¹H NMR (amide proton at δ 6.8–7.2 ppm), ¹¹B NMR (boronate peak at δ 30–32 ppm), and 2D COSY for connectivity.
- HPLC-MS : Use a C18 column with ESI+ mode to detect [M+H]+ (exact mass: ~318.17 g/mol).
- X-ray crystallography : For resolving stereochemistry, grow crystals in ethanol/water (slow evaporation) .
Q. How should researchers address contradictory data in coupling yields across different studies?
- Methodological Answer : Contradictions often arise from:
- Moisture content : Ensure substrates are rigorously dried (e.g., molecular sieves in solvents).
- Catalyst lot variability : Pre-activate Pd catalysts with reducing agents (e.g., NaBH₄).
- Substrate electronic effects : Perform Hammett plots to correlate substituent effects with yields .
Replicate reactions in triplicate and report error margins (±5%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
